molecular formula C15H30O3Si B11840565 Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate CAS No. 138404-14-5

Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate

Cat. No.: B11840565
CAS No.: 138404-14-5
M. Wt: 286.48 g/mol
InChI Key: DIZCBVYUKCUAJM-UHFFFAOYSA-N
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Description

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate is an organic compound with the molecular formula C15H30O3Si and a molecular weight of 286.48 g/mol . This compound is characterized by the presence of a triethylsilyl group attached to a hept-1-en-3-yl chain, which is further linked to a methyl carbonate group. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.

Properties

CAS No.

138404-14-5

Molecular Formula

C15H30O3Si

Molecular Weight

286.48 g/mol

IUPAC Name

methyl 2-triethylsilylhept-1-en-3-yl carbonate

InChI

InChI=1S/C15H30O3Si/c1-7-11-12-14(18-15(16)17-6)13(5)19(8-2,9-3)10-4/h14H,5,7-12H2,1-4,6H3

InChI Key

DIZCBVYUKCUAJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)[Si](CC)(CC)CC)OC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate typically involves the reaction of hept-1-en-3-ol with triethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl chloroformate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate serves as a versatile building block in organic synthesis. It can be utilized to create complex molecules through various reactions, including:

  • Nucleophilic Substitution: The carbonate group can undergo nucleophilic attack, leading to the formation of different esters or ethers.
  • Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to yield alcohols.

Table 1: Common Reactions Involving this compound

Reaction TypeReagent/ConditionProduct Type
OxidationPotassium permanganateAldehydes/Ketones
ReductionLithium aluminum hydrideAlcohols
Nucleophilic SubstitutionAlkoxides or amines + BaseEsters/Ethers

Biological Applications

In the realm of biology, this compound is explored for its potential in synthesizing biologically active compounds. Its ability to act as a protecting group for alcohols is particularly valuable in peptide synthesis, allowing for the selective modification of functional groups without interfering with other reactive sites .

Medicinal Chemistry

This compound has been investigated for its potential use in drug delivery systems. Its stability and reactivity make it a candidate for developing novel therapeutic agents. Research indicates that derivatives of this compound may exhibit significant biological activity, warranting further exploration in medicinal chemistry .

Industrial Applications

This compound is also useful in the production of specialty chemicals and materials. Its unique properties can be harnessed to create compounds with specific functionalities, enhancing performance in various industrial applications.

Case Study 1: Synthesis of Trisubstituted Olefins

A notable application involved the diastereoselective synthesis of trisubstituted olefins using this compound as a key intermediate. The methodology demonstrated high yields and selectivity, showcasing the compound's utility in complex organic transformations .

Case Study 2: Antitumor Activity

Research has indicated that derivatives of this compound possess antitumor properties. Optimization studies on spliceosome modulators revealed that these compounds can significantly enhance therapeutic efficacy against certain types of tumors, highlighting their potential in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate involves its reactivity towards nucleophiles and electrophiles. The triethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-(trimethylsilyl)hept-1-en-3-yl) carbonate
  • Methyl (2-(triisopropylsilyl)hept-1-en-3-yl) carbonate
  • Methyl (2-(triethylgermyl)hept-1-en-3-yl) carbonate

Uniqueness

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs with different silyl or germyl groups.

Biological Activity

Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate, a compound with unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

PropertyDetails
CAS Number 138404-14-5
Molecular Formula C13H24O3Si
Molecular Weight 272.4 g/mol
IUPAC Name This compound

The compound features a carbonate functional group linked to a silyl ether, which enhances its stability and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of heptenoic acid derivatives with triethylsilyl chloride in the presence of a base. This method allows for the selective formation of the desired carbonate structure while minimizing by-products.

This compound exhibits several mechanisms through which it may exert biological effects:

  • Enzyme Modulation: The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the target.
  • Cell Signaling Pathways: It may influence cell signaling pathways, particularly those involved in inflammation and cellular proliferation.
  • Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its therapeutic potential.

Case Studies and Research Findings

  • Anticancer Activity:
    • In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects:
    • Research indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential use in treating inflammatory diseases .
  • Neuroprotective Properties:
    • A study explored its neuroprotective effects against oxidative stress in neuronal cells, showing that it could mitigate cell death induced by reactive oxygen species .

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